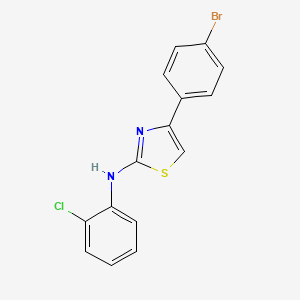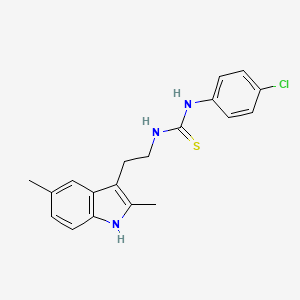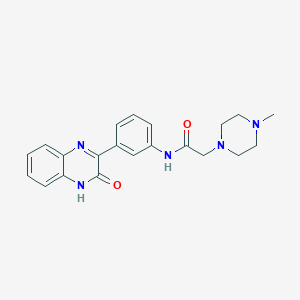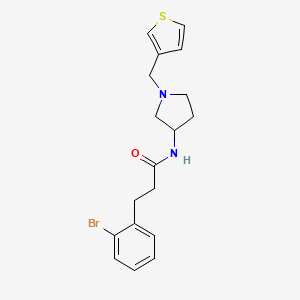
4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine (4-BPCTA) is an organo-thiazole derivative with a wide range of applications in the scientific research field. It is a versatile compound that has been used in many research studies to investigate the effects of various compounds on physiological processes. 4-BPCTA is a relatively new compound, and its research applications are still being explored.
科学研究应用
4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine has been used in a variety of scientific research studies. It has been used as a model compound to study the effects of various compounds on physiological processes. It has also been used in studies to investigate the effects of drug metabolism and drug-induced toxicity. Additionally, this compound has been used to study the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the nervous system.
作用机制
The exact mechanism of action of 4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that this compound binds to specific proteins in the body, which in turn activates a number of biochemical pathways. These pathways are believed to be involved in the regulation of physiological processes such as inflammation, pain, and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound has anti-inflammatory, analgesic, and immunomodulatory effects. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, and to reduce the production of free radicals.
实验室实验的优点和局限性
The main advantage of using 4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine in laboratory experiments is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is a versatile compound that can be used in a variety of scientific research studies. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still unknown, and the effects of this compound on the body are still being studied. Additionally, this compound is a relatively new compound, and the long-term effects of this compound on the body are still unknown.
未来方向
There are a number of potential future directions for 4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine research. For example, further research is needed to study the long-term effects of this compound on the body. Additionally, further research is needed to investigate the mechanism of action of this compound and to identify potential therapeutic targets. Further research is also needed to investigate the effects of this compound on various physiological processes, such as inflammation, pain, and immune responses. Additionally, further research is needed to identify potential drug-drug interactions, as well as potential drug-food interactions. Finally, further research is needed to identify potential applications of this compound in the medical field, such as in the treatment of various diseases and conditions.
合成方法
4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction between 4-bromophenyl-N-chlorophenyl-1,3-thiazol-2-amine (4-BPTCA) and a suitable nucleophile such as hydrazine. The reaction is typically carried out in an inert atmosphere at a temperature of between 80-90°C. The reaction can be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants.
属性
IUPAC Name |
4-(4-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-7-5-10(6-8-11)14-9-20-15(19-14)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMHJPEXQYPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)




![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

